

Rebastinib Safety and Tolerability Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rebastinib

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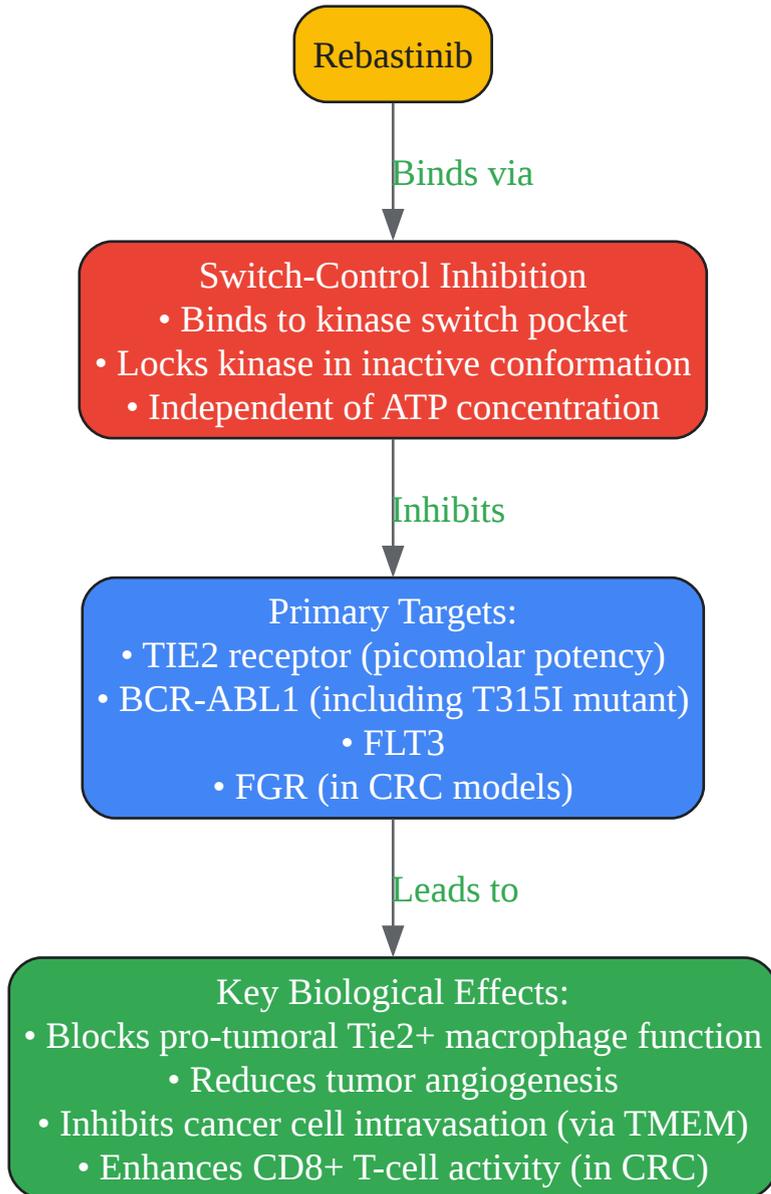
The primary safety data for **rebastinib** comes from a Phase 1 dose-finding study in patients with relapsed or refractory leukemia. The key findings on its safety profile are summarized in the table below.

Parameter	Findings from Phase 1 Study (N=57)
Recommended Phase 2 Dose	150 mg tablet twice daily (BID) [1]
Maximum Tolerated Dose (MTD)	150 mg tablet BID [1]
Dose-Limiting Toxicities (DLTs)	Dysarthria (difficulty speaking), muscle weakness, peripheral neuropathy [1]

| **Common Treatment-Related Adverse Events** | • **Neurological:** Peripheral neuropathy, dysgeusia (taste distortion), headache [1] • **Muscular:** Myalgia (muscle pain), muscle weakness [1] • **General:** Fatigue, non-cardiac chest pain [1] • **Gastrointestinal:** Nausea, diarrhea [1] | | **Safety in Solid Tumors (Preclinical Insight)** | In a mouse model of metastatic mammary carcinoma, **rebastinib** in combination with chemotherapy (eribulin or paclitaxel) was well-tolerated without reported additive toxicity [2]. |

Rebastinib's Mechanism of Action and Targets

Rebastinib is a "switch-control" inhibitor that uniquely targets kinase function, which differs from traditional inhibitors and may influence its safety and efficacy profile.



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Interpretation of the Safety Profile

- **Clinical Context is Key:** The available quantitative safety data is primarily from a **Phase 1 study in a leukemic population** [1]. The safety and tolerability may differ in patients with solid tumors or with different combination therapies.

- **Neurological and Muscular Monitoring:** The DLTs and common adverse events suggest that neurological and muscular symptoms are critical areas for monitoring in clinical practice. Management strategies may include dose adjustments and supportive care.
- **Differentiation from Other TKIs:** **Rebastinib**'s switch-control mechanism is distinct from ATP-competitive TKIs like imatinib or sunitinib [3] [1]. This fundamental difference can result in a unique safety and resistance profile, which may be advantageous in specific resistance settings.

Research and Development Context

To aid in further investigation, the following table outlines the key areas where **rebastinib** has shown promising activity beyond its initial development in leukemia.

Cancer Type	Proposed Role / Mechanism	Research Phase
Metastatic Solid Tumors	Inhibiting TIE2 on pro-tumoral macrophages to block angiogenesis and intravasation [2].	Preclinical (animal models)
Colorectal Cancer (CRC)	Targeting FGR kinase to modulate the immune microenvironment and enhance CD8+ T-cell function [4].	Preclinical

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References

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2. The selective Tie2 inhibitor rebastinib blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]
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